molecular formula C24H28N4O B2762584 (4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone CAS No. 1351647-64-7

(4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2762584
CAS No.: 1351647-64-7
M. Wt: 388.515
InChI Key: KUIQKZUFKXAMHF-UHFFFAOYSA-N
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Description

(4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone is an organic compound with a complex structure that integrates multiple functional groups, including phenyl, dimethylamino, imidazol, and piperidinyl groups. This compound stands out due to its multifaceted nature, making it relevant in various fields of chemistry, biology, and potentially medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • First Step: : A nucleophilic substitution reaction can be employed where a suitable precursor containing a phenyl group reacts with a dimethylamine source.

  • Second Step: : An imidazolyl precursor reacts with piperidinyl compounds under controlled temperature and pressure to form an intermediate.

  • Third Step: : The intermediate undergoes a coupling reaction, linking the dimethylamino phenyl and imidazolyl piperidinyl components under specific catalytic conditions, which may include palladium catalysts.

Industrial Production Methods: : The large-scale synthesis typically involves batch or continuous flow processes, ensuring tight control over reaction parameters such as temperature, pressure, and pH. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used for the purification and verification of the compound's structure.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation reactions, especially at the dimethylamino group, forming N-oxides.

  • Reduction: : Reduction reactions could target the imidazolyl moiety or the carbonyl group, leading to various reduced forms.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (mCPBA) under mild conditions.

  • Reduction: : Agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

  • Substitution: : Conditions could involve Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts alkylation or acylation.

Major Products Formed

  • Oxidation Products: : N-oxides, increased reactivity towards further functionalization.

  • Reduction Products: : Varied derivatives depending on the target group, such as secondary amines or reduced imidazol derivatives.

  • Substitution Products: : Phenyl derivatives with additional functional groups enhancing the compound's reactivity and applications.

Scientific Research Applications

Chemistry

  • Used as an intermediate in organic synthesis, enabling the creation of complex molecules.

  • Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

  • Studied for its potential interactions with biological macromolecules, like proteins and nucleic acids.

Medicine

  • Investigated for pharmacological activities such as anti-inflammatory, anti-cancer, or anti-microbial effects due to its multi-functional nature.

Industry

Mechanism of Action

The compound's mechanism of action can vary significantly based on its application. In biological contexts, it may interact with molecular targets like enzymes or receptors, modulating their activity. The presence of the imidazolyl group suggests it could interfere with histamine receptors, while the piperidinyl moiety may be involved in interactions with neurotransmitter systems. The precise pathways depend on the specific biological or chemical context in which it is applied.

Comparison with Similar Compounds

When comparing (4-(dimethylamino)phenyl)(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)methanone to similar compounds, its unique combination of functional groups stands out.

Similar Compounds

  • (4-(dimethylamino)phenyl)methanol: : Shares the dimethylamino phenyl motif but lacks the imidazolyl and piperidinyl groups.

  • (4-(phenyl)imidazolyl)methanone: : Contains the imidazolyl core but not the dimethylamino phenyl or piperidinyl elements.

  • (piperidin-1-yl)methanone: : Focuses on the piperidinyl functional group, lacking the multifaceted nature of our compound .

Conclusion

This compound is a versatile compound with applications across chemistry, biology, medicine, and industry Its preparation involves sophisticated synthetic methods, and it participates in diverse chemical reactions

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-26(2)22-10-8-21(9-11-22)24(29)27-15-12-19(13-16-27)18-28-17-14-25-23(28)20-6-4-3-5-7-20/h3-11,14,17,19H,12-13,15-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUIQKZUFKXAMHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)CN3C=CN=C3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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